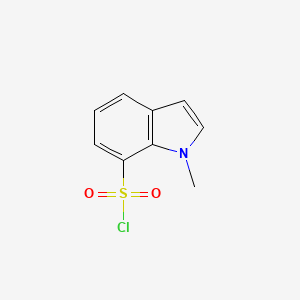

![molecular formula C12H16F3N3O B1358648 1-(2-{[5-(三氟甲基)吡啶-2-基]氧基}乙基)哌嗪 CAS No. 1000339-99-0](/img/structure/B1358648.png)

1-(2-{[5-(三氟甲基)吡啶-2-基]氧基}乙基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

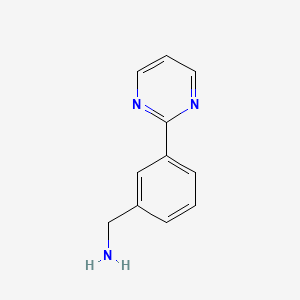

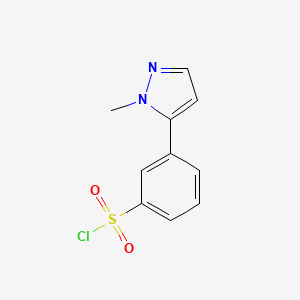

The compound "1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential therapeutic effects, including anticonvulsant, antimicrobial, and cognitive enhancement properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including cyclocondensation, as well as the use of catalysts to improve yields and selectivity. For instance, a related compound, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, was synthesized using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This method could potentially be adapted for the synthesis of "1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine" by altering the starting materials and conditions to accommodate the trifluoromethylpyridinyl moiety.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to generate a wide range of compounds with different biological activities. The trifluoromethyl group and pyridinyl moiety present in the compound of interest are known to influence the binding affinity and selectivity of the molecule towards biological targets, such as serotonin receptors .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including interactions with biological targets. For example, 1-(m-Trifluoromethylphenyl)-piperazine has been shown to inhibit the binding of tritiated serotonin to rat brain membranes and decrease serotonin turnover, suggesting its action as a serotonin receptor agonist . This indicates that the trifluoromethyl group plays a significant role in the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the piperazine ring. The presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The pyridinyl moiety can contribute to the compound's basicity and its ability to form hydrogen bonds, which are important for its interaction with biological targets .

科学研究应用

Agrochemical Industry

- Summary of Application : TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The major outcome is the effective protection of crops from various pests .

Pharmaceutical and Veterinary Industries

- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries .

- Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Manufacturing of TFMPs

- Summary of Application : The demand for TFMP derivatives has been increasing steadily in the last 30 years .

- Methods of Application : The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results or Outcomes : Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .

Treatment of Acute Migraine

- Summary of Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .

Treatment of Neuropathic and Inflammatory Pain

- Summary of Application : Discovery and biological evaluation of 5-aryl-2-furfuramides, potent and selective blockers of the Nav1.8 sodium channel with efficacy in models of neuropathic and inflammatory pain .

Inhibition of Collagen Prolyl-4-Hydroxylase

属性

IUPAC Name |

1-[2-[5-(trifluoromethyl)pyridin-2-yl]oxyethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(17-9-10)19-8-7-18-5-3-16-4-6-18/h1-2,9,16H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFRHRVMTKRPPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625409 |

Source

|

| Record name | 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |

CAS RN |

1000339-99-0 |

Source

|

| Record name | 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1358569.png)

![3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1358570.png)

![N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1358575.png)

![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)